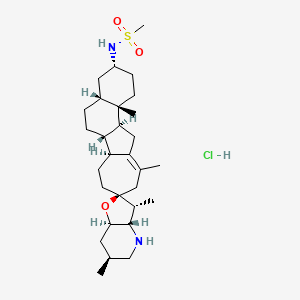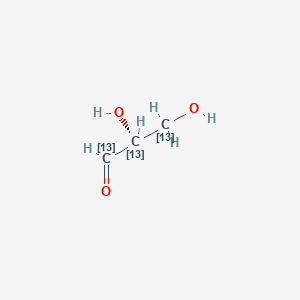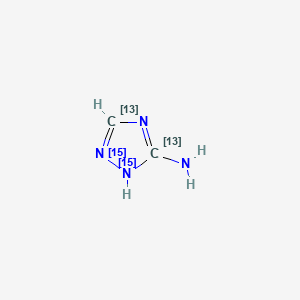
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is a deuterium-labeled derivative of Tolperisone 4-Carboxylic Acid. This compound is a metabolite of Tolperisone, a centrally acting muscle relaxant. The deuterium labeling is used for various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate involves the deuteration of Tolperisone 4-Carboxylic Acid. The process typically includes the following steps:
Hydrochloride Formation: The deuterated compound is then reacted with hydrochloric acid to form the hydrochloride salt.
Hydration: The final step involves the hydration of the hydrochloride salt to obtain the hydrate form
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate has several scientific research applications:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace metabolic pathways and understand the metabolism of Tolperisone.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new drugs and chemical processes
Wirkmechanismus
The precise mechanism of action of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is not fully understood. it is known to block sodium and calcium channels, which reduces muscle spasticity. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves. This action helps in relieving muscle spasms and improving muscle tone .
Vergleich Mit ähnlichen Verbindungen
Tolperisone Hydrochloride: A centrally acting muscle relaxant used for treating muscle spasticity.
Eperisone Hydrochloride: Another muscle relaxant with similar applications but different pharmacokinetic properties.
Tizanidine Hydrochloride: A muscle relaxant that acts on alpha-2 adrenergic receptors
Uniqueness: Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. The deuterium atoms provide distinct signals in NMR, allowing for detailed analysis of molecular structures and reaction mechanisms.
Eigenschaften
CAS-Nummer |
1346603-66-4 |
|---|---|
Molekularformel |
C16H22ClNO3 |
Molekulargewicht |
321.867 |
IUPAC-Name |
4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H/i2D2,3D2,4D2,9D2,10D2; |
InChI-Schlüssel |
GUAJJTOXILPRMR-GUIXEBJPSA-N |
SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.Cl |
Synonyme |
4-[2-Methyl-1-oxo-3-(1-piperidinyl-d10)propyl]benzoic Acid Hydrochloride Hydrate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


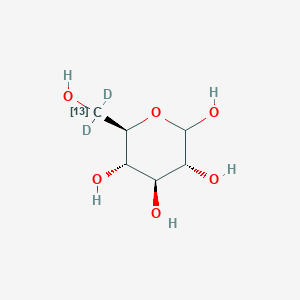
![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)
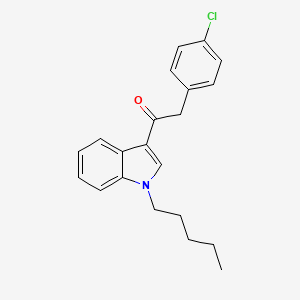
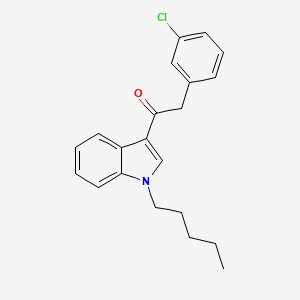
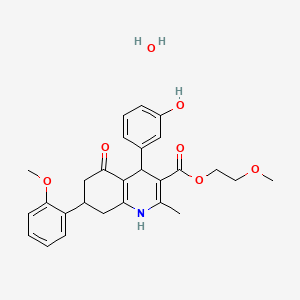
![DL-[1,2-13C2]glyceraldehyde](/img/structure/B583790.png)

![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)
